Ethyl 4,4-dimethylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4,4-dimethylpyrrolidine-3-carboxylate is an organic compound with the molecular formula C₉H₁₇NO₂. It is characterized by a pyrrolidine ring substituted with ethyl and dimethyl groups. This compound is typically found as a colorless liquid or white crystalline solid . It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,4-dimethylpyrrolidine-3-carboxylate typically involves the reaction of 4,4-dimethylpyrrolidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4,4-dimethylpyrrolidine-3-carboxylic acid.
Reduction: 4,4-dimethylpyrrolidine-3-methanol.
Substitution: 4,4-dimethylpyrrolidine-3-carboxamide or 4,4-dimethylpyrrolidine-3-ethanol.
Scientific Research Applications
Ethyl 4,4-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with neurological activity.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of ethyl 4,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving neurotransmitter modulation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the ethyl and dimethyl substitutions.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.
Uniqueness
Ethyl 4,4-dimethylpyrrolidine-3-carboxylate is unique due to its specific substitutions, which confer distinct chemical and biological properties. The ethyl and dimethyl groups enhance its lipophilicity and stability, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
ethyl 4,4-dimethylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-10-6-9(7,2)3/h7,10H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUQRKOQOOUEJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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